REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=[C:8]([O:10][CH3:11])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].C(=O)([O-])[O-].[K+].[K+].I[CH2:19][CH3:20]>C(O)C.C(OCC)C.O>[CH2:19]([O:1][C:2]1[CH:9]=[C:8]([O:10][CH3:11])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5])[CH3:20] |f:1.2.3|
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Name
|
|
Quantity
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9.637 g
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Type
|
reactant
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Smiles
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OC1=C(C#N)C=CC(=C1)OC
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Name
|
|
Quantity
|
17.88 g
|
Type
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reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
15.7 mL
|
Type
|
reactant
|
Smiles
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ICC
|
Name
|
|
Quantity
|
50 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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C(C)OCC
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Name
|
|
Quantity
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20 mL
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Type
|
solvent
|
Smiles
|
O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The reaction mixture was heated
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Type
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TEMPERATURE
|
Details
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at gentle reflux for 12 h
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Duration
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12 h
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Type
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CUSTOM
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Details
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The solvent was removed
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Type
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CUSTOM
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Details
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to afford a yellow-brown paste
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Type
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CUSTOM
|
Details
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The layers were separated
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with diethyl ether (2×150 mL)
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Type
|
WASH
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Details
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The combined organic extracts were washed with water (1×20 mL), brine (1×20 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous sodium sulfate
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Type
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FILTRATION
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Details
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The solids were then filtered off
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Type
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CONCENTRATION
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Details
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the filtrate was concentrated in vacuo
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Type
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CUSTOM
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Details
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Purification of the crude residue by flash chromatography (Biotage system, KP-Sil™ 32–63 μm, 60 Å silica gel)
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Type
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WASH
|
Details
|
eluting with 10–15% ethyl acetate in hexanes
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=C(C#N)C=CC(=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.487 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 82.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |